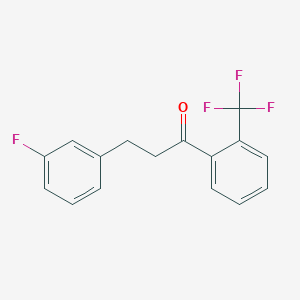

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

Description

Its molecular formula is inferred as C₁₆H₁₂F₄O, based on structural analysis. This compound is commercially available in research quantities through suppliers like CymitQuimica, indicating its utility as a synthetic intermediate in organic chemistry and pharmaceutical development .

Fluorinated compounds like this are valued for their enhanced metabolic stability, lipophilicity, and bioavailability, making them critical in drug discovery.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHNBBFCIMECSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644540 | |

| Record name | 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-38-9 | |

| Record name | 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone typically involves the use of fluorinated starting materials and specific reaction conditions. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The fluorinated phenyl ring and trifluoromethyl group enhance its binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and stability compared to 3-Fluorophenylacetone (lacking CF₃) and 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (methoxy is electron-donating).

- Positional Isomerism : The target compound’s 2'-CF₃ group may sterically hinder reactions at the ortho position, whereas the 3'-CF₃ in the methoxy analog () could alter binding affinities in biological systems.

Physical and Chemical Properties

*Inferred from , where similar fluorinated compounds use DMSO as a solvent.

Research and Industrial Relevance

The target compound’s dual fluorination (F and CF₃) positions it as a versatile building block for:

Pharmaceuticals: Analogous to ’s kinase inhibitors, fluorinated propiophenones may serve as scaffolds for enzyme-targeting drugs.

Material Science : Fluorinated aromatic ketones contribute to high-performance polymers with thermal and chemical resistance.

In contrast, 3-Fluorophenylacetone’s simpler structure limits its utility to early-stage intermediates, while the discontinued methoxy analog highlights the importance of substituent selection in drug design.

Biological Activity

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone, known for its unique chemical structure, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This property allows it to penetrate biological membranes effectively, making it a candidate for drug development. The presence of the fluorine atoms also influences its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, potentially leading to alterations in biochemical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties.

- Anticancer Potential : Preliminary investigations indicate cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells.

- Neuroprotective Effects : Some studies have explored its potential in neurodegenerative diseases, although more research is needed to confirm these effects.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy of synthesized derivatives against various pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than 50 µg/mL against Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity tests revealed that the compound exhibited IC50 values greater than 100 µM against normal cell lines but demonstrated significant cytotoxicity against tumor cell lines, indicating selective toxicity towards cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 98.08 |

| This compound | PC3 | >100 |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of the trifluoromethyl group. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that can enhance its biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.